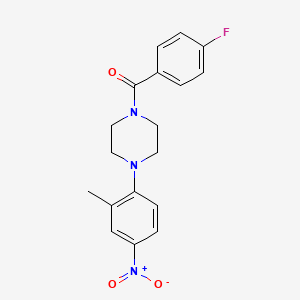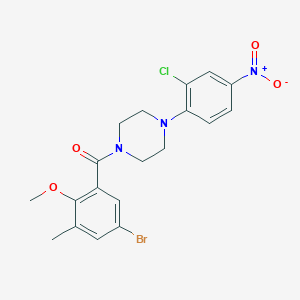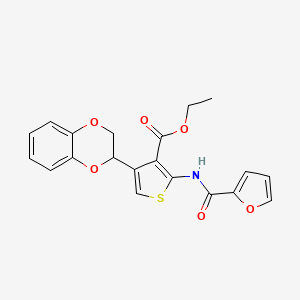
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride, also known as DMNG, is a chemical compound that has gained significant attention in the field of scientific research. DMNG is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that is responsible for the production of nitric oxide (NO) in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological and pathological processes, including cardiovascular function, immune response, and inflammation.
Mécanisme D'action
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride exerts its pharmacological effects by inhibiting the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride inhibits NOS by binding to the heme group of the enzyme, which is essential for its activity. This results in a decrease in the production of NO, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to reduce the production of NO in various cell types, including endothelial cells, macrophages, and neuronal cells. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several advantages for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of nitric oxide in various physiological and pathological processes. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is also stable and easy to handle, which makes it suitable for long-term experiments. However, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has some limitations for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride also has a short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several potential future directions for scientific research. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further studies are needed to determine the efficacy and safety of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride in these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties. Future studies are needed to elucidate the molecular mechanisms underlying these effects. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its potential as a tool for studying the role of nitric oxide in various physiological and pathological processes. Further studies are needed to determine the specificity and selectivity of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride for NOS isoforms. Overall, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has significant potential for scientific research in various fields, and further studies are needed to fully understand its pharmacological properties.
Applications De Recherche Scientifique
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-5-3-4-6-9(8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJZFMLGJBOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)

![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)

![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)

methanone](/img/structure/B4135438.png)

![4-allyl-3-[(2,6-dichlorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4135454.png)

![8-[(2E)-3-phenylprop-2-enoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4135457.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4135477.png)